REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:20])[C:10]2[CH:15]=[C:14]([Cl:16])[CH:13]=[CH:12][C:11]=2[N+:17]([O-])=O)=[CH:4][CH:3]=1.O.O.[Sn](Cl)Cl.[OH-].[Na+]>C(OCC)(=O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][C:9](=[O:20])[C:10]2[CH:15]=[C:14]([Cl:16])[CH:13]=[CH:12][C:11]=2[NH2:17])=[CH:6][CH:7]=1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)NC(C1=C(C=CC(=C1)Cl)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
a saturated NaHCO3 solution, and the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was further extracted with 500 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine (500 mL), dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)NC(C1=C(C=CC(=C1)Cl)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.6 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |